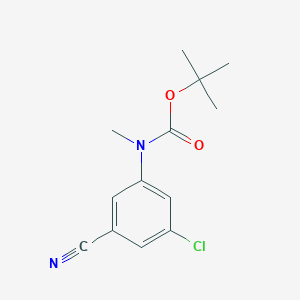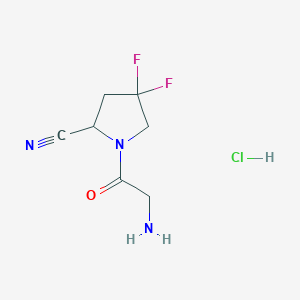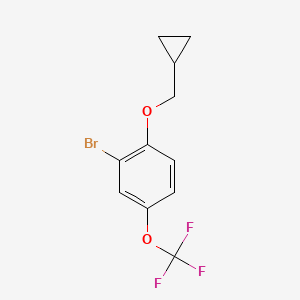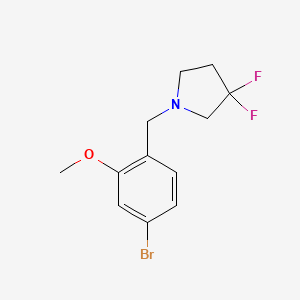
1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and two fluorine atoms attached to a pyrrolidine ring
Preparation Methods
The synthesis of 1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the benzyl group.
Methoxylation: Addition of a methoxy group to the benzyl ring.
Fluorination: Incorporation of fluorine atoms into the pyrrolidine ring.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles and electrophiles .
Scientific Research Applications
1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine can be compared with other similar compounds such as:
4-Bromo-2-methoxybenzyl alcohol: Similar in structure but lacks the pyrrolidine ring and fluorine atoms.
4-Bromoacetophenone: Contains a bromine atom and a carbonyl group but differs in the overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(4-bromo-2-methoxyphenyl)methyl]-3,3-difluoropyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2NO/c1-17-11-6-10(13)3-2-9(11)7-16-5-4-12(14,15)8-16/h2-3,6H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAPKEIZLDBKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CN2CCC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
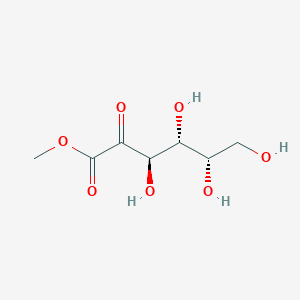

![N-(2-Aminoethyl)-4-[4-[3-[4-chloro-3-(trifluoromethyl)phenyl]ureido]phenoxy]pyridine-2-carboxamide](/img/structure/B8128702.png)
![[2-(3-Bromo-2-methyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8128703.png)
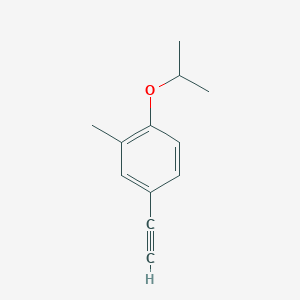
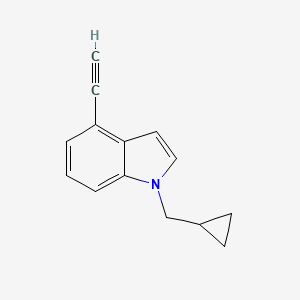
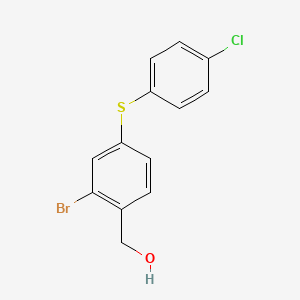
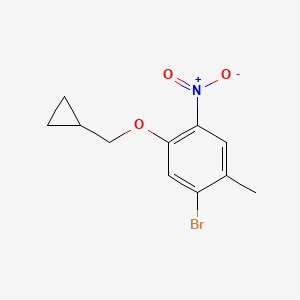
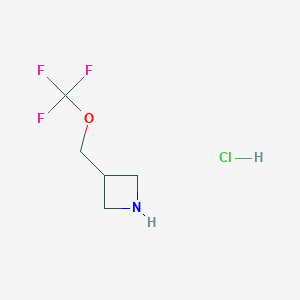
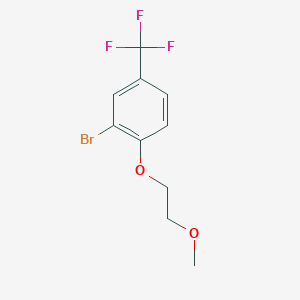
methanone](/img/structure/B8128743.png)
